Spiro[6.6]trideca-1,3,5,8,10,12-hexaene
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Overview
Description
Spiro[6.6]trideca-1,3,5,8,10,12-hexaene is a spirocyclic compound characterized by its unique structure, which consists of two rings sharing a single carbon atom. This compound is part of a broader class of spiro compounds known for their versatility and structural similarity to important pharmacophore centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[6.6]trideca-1,3,5,8,10,12-hexaene typically involves the formation of the spirocyclic structure through a series of stereoselective reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Spiro[6.6]trideca-1,3,5,8,10,12-hexaene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions tailored to the compound’s unique structure .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while reduction can produce spirocyclic hydrocarbons .
Scientific Research Applications
Spiro[6.6]trideca-1,3,5,8,10,12-hexaene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which spiro[6.6]trideca-1,3,5,8,10,12-hexaene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into various biological targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share a similar spirocyclic structure but differ in the size and composition of the rings.
Spirocyclic oxindoles: These compounds are characterized by a spirocyclic core attached to an oxindole moiety and have applications in medicinal chemistry.
Uniqueness
Spiro[6.6]trideca-1,3,5,8,10,12-hexaene stands out due to its specific ring size and the unique arrangement of double bonds within the spirocyclic structure. This gives it distinct chemical and biological properties compared to other spirocyclic compounds .
Properties
CAS No. |
63878-57-9 |
---|---|
Molecular Formula |
C13H12 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
spiro[6.6]trideca-1,3,5,8,10,12-hexaene |
InChI |
InChI=1S/C13H12/c1-2-6-10-13(9-5-1)11-7-3-4-8-12-13/h1-12H |
InChI Key |
IQCUXMSDCSGOMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC2(C=C1)C=CC=CC=C2 |
Origin of Product |
United States |
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